molecular formula C15H12Cl2N4O B8645789 1H-Imidazol-2-amine, 4,5-dihydro-N-(2,6-dichlorophenyl)-1-(3-pyridinylcarbonyl)- CAS No. 80026-34-2

1H-Imidazol-2-amine, 4,5-dihydro-N-(2,6-dichlorophenyl)-1-(3-pyridinylcarbonyl)-

Cat. No. B8645789
M. Wt: 335.2 g/mol
InChI Key: SXTLDQYWSNSFBS-UHFFFAOYSA-N
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Patent
US04389403

Procedure details

4.15 g (24 millimoles) of nicotinoylimidazolide and 4.6 g (20 millimoles) of 2-(2',6'-dichlorophenylamino)-2-imidazoline in 100 ml of absolute toluene are refluxed for 3 hours. The mixture is then concentrated to dryness on a rotary evaporator and the residue is worked up as described in Example 41. 2.9 g of pure 1-nicotinoyl-2-(2',6'-dichlorophenylamino)-2-imidazoline of melting point 172.5°-173.5° C. are obtained; the material is identical with the product obtained according to Example 1.
Name
nicotinoylimidazolide
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](C1[N-]C=CN=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=1[NH:22][C:23]1[NH:24][CH2:25][CH2:26][N:27]=1>C1(C)C=CC=CC=1>[C:1]([N:27]1[CH2:26][CH2:25][N:24]=[C:23]1[NH:22][C:16]1[C:17]([Cl:21])=[CH:18][CH:19]=[CH:20][C:15]=1[Cl:14])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
nicotinoylimidazolide
Quantity
4.15 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)C=1[N-]C=CN1
Name
Quantity
4.6 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)NC=1NCCN1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)N1C(=NCC1)NC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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